molecular formula C6H7F2NO B1471929 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine CAS No. 1555328-85-2

2,2-Difluoro-2-(furan-2-yl)ethan-1-amine

Cat. No.: B1471929
CAS No.: 1555328-85-2
M. Wt: 147.12 g/mol
InChI Key: NXFMVVNUMGQVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2-Difluoro-2-(furan-2-yl)ethan-1-amine” is an organic compound. It is a derivative of furan, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains two fluorine atoms attached to the second carbon atom .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring attached to an ethan-1-amine group with two fluorine atoms attached to the second carbon atom . The InChI code for the compound is 1S/C6H7F2NO.ClH/c7-6(8)5(9)4-2-1-3-10-4;/h1-3,5-6H,9H2;1H/t5-;/m1./s1 .

Scientific Research Applications

Reformatsky Reactions and Synthesis of α,α-Difluoro-β-Hydroxy Ketones

Researchers have explored the use of 2,2-difluoro-2-halo-1-furan-2-yl ethanones in indium-mediated Reformatsky reactions. These reactions, conducted in aqueous media, lead to the synthesis of α,α-difluoro-β-hydroxy ketones, showcasing the reactivity and potential utility of difluorinated compounds in organic synthesis (Chung, Higashiya, & Welch, 2001).

Asymmetric Synthesis of Chiral Building Blocks

The asymmetric synthesis of enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine from related compounds has been reported. This process involves the selective conversion into oximes and their subsequent reduction, illustrating the compound's role in creating valuable chiral building blocks for further chemical synthesis (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

Organosilicon Synthesis of Isocyanates

The synthesis of isocyanates from compounds related to 2,2-difluoro-2-(furan-2-yl)ethan-1-amine involves silylation followed by phosgenation. This method highlights an efficient approach to producing a variety of isocyanates, crucial intermediates in organic synthesis and materials science (Lebedev et al., 2006).

Optical Properties and Reactivity in Diels-Alder Reactions

Studies on difluorinated compounds, including those similar to this compound, reveal unique optical properties and reactivity. For instance, difluorinated alkenoates have been shown to react rapidly and in high yield with furans under specific catalytic conditions, demonstrating the role of fluorine in enhancing reactivity and influencing the outcomes of Diels-Alder reactions (Griffith et al., 2006).

Catalytic Applications in Domino Reactions

The catalyst-free domino reaction involving N-heteroarylmethyl-N-2,2-difluoroethan-1-amine demonstrates the compound's utility in synthesizing furan derivatives under mild conditions. This method offers a straightforward approach to constructing complex molecules, showcasing the versatility of difluorinated amines in organic synthesis (Zhao et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Its unique structure and potential interactions make it an exciting area for investigation . 🌟

Biochemical Analysis

Biochemical Properties

2,2-Difluoro-2-(furan-2-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the reductive amination process, such as those catalyzed by Ru/Al2O3 . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate the catalytic process.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of key signaling molecules, thereby modulating pathways that control cell growth, differentiation, and apoptosis . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins essential for various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity to target enzymes, leading to either inhibition or activation of enzymatic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzymatic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells . The compound’s metabolic pathways are complex and may involve multiple steps, each regulated by different enzymes and cofactors.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its overall efficacy and impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and determine its overall impact on cellular processes.

Properties

IUPAC Name

2,2-difluoro-2-(furan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO/c7-6(8,4-9)5-2-1-3-10-5/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFMVVNUMGQVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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